2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid
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Overview
Description
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid typically involves the following steps:
Nitration: The introduction of a nitro group into the benzoic acid ring is achieved through nitration. This involves treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Amination: The nitrobenzoic acid is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as iron powder and hydrochloric acid.
Coupling Reaction: The final step involves coupling the aminobenzoic acid with naphthalene-2-amine. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-inflammatory agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(naphthalen-2-yl)acetonitrile
- 5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Uniqueness
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is unique due to its specific combination of a naphthalene ring, an amino group, and a nitrobenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55566-72-8 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-17(21)15-10-14(19(22)23)7-8-16(15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,20,21) |
InChI Key |
UKRFNVONVNBJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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